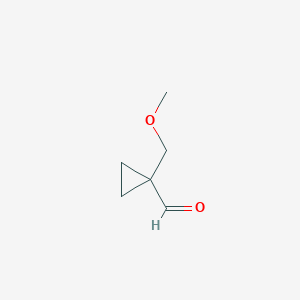

1-(Methoxymethyl)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-5-6(4-7)2-3-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUGWFFKOKCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Methoxymethyl)cyclopropane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a methoxymethyl group and an aldehyde functional group. The molecular formula is , and its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Cyclopropanation Reactions : Utilizing various reagents such as diazo compounds or alkenes under catalytic conditions.

- Formylation Techniques : Applying methods like the Vilsmeier-Haack reaction to introduce the formyl group into the cyclopropane framework.

These synthetic approaches are crucial for obtaining the compound in sufficient purity for biological testing.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antibacterial and antifungal properties. For instance, derivatives of cyclopropane structures have been evaluated for their efficacy against various microbial strains, suggesting that this compound may possess similar capabilities .

Cytotoxic Effects

Studies involving cyclopropane derivatives have demonstrated selective cytotoxicity against cancer cell lines. For example, certain phenylcyclopropane carboxamide derivatives showed significant inhibition of proliferation in human leukemia cell lines without affecting normal cells . This indicates a potential therapeutic application for this compound in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Key features influencing activity include:

- Functional Groups : The presence of the methoxymethyl and aldehyde groups may enhance interaction with biological targets.

- Ring Strain : The inherent strain in the cyclopropane ring could contribute to reactivity and binding affinity to enzymes or receptors.

Research into related compounds has shown that modifications to these groups can significantly alter biological outcomes, emphasizing the need for further investigation into this compound's SAR.

Case Studies

Although direct case studies on this compound are scarce, insights can be drawn from related research:

- A study on cyclopropane derivatives highlighted their potential as anti-inflammatory agents , suggesting that similar compounds may modulate inflammatory pathways effectively .

- Another investigation revealed that certain cyclopropyl aldehydes exhibited neuroprotective effects , indicating possible applications in neurodegenerative diseases .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(methoxymethyl)cyclopropane-1-carbaldehyde is as an intermediate in organic synthesis. It can facilitate the construction of more complex molecules from simpler precursors through various reactions:

- Nucleophilic Additions : The aldehyde functional group can undergo nucleophilic attack, allowing for the formation of alcohols or other functional groups.

- Reactivity with Electrophiles : The methoxymethyl group may participate in reactions with electrophiles, enhancing the compound's utility in synthesizing derivatives.

These reactions are significant for developing pharmaceuticals and other organic compounds, making this compound a valuable building block in synthetic chemistry.

While specific biological activity data for this compound is limited, similar compounds often exhibit interesting biological properties. Aldehydes can interact with biological systems through several mechanisms:

- Enzyme Inhibition : Aldehyde groups may inhibit specific enzymes, potentially leading to therapeutic effects.

- Modulation of Signaling Pathways : Compounds with aldehyde functionalities can influence cellular signaling pathways, suggesting potential pharmacological relevance.

Further research is necessary to elucidate the specific biological effects of this compound and its interactions within biological systems.

Material Science Applications

The unique properties of this compound may also extend to material science. Its ability to participate in polymerization reactions could lead to novel materials with tailored properties. The incorporation of this compound into polymer matrices may enhance mechanical strength or alter thermal properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Methoxymethyl)cyclopropane-1-carbaldehyde with structurally related cyclopropane carbaldehyde derivatives, highlighting key differences in substituents, molecular properties, and reactivity:

Substituent Effects on Reactivity

- Electron-Donating Groups : The methoxymethyl group in the target compound donates electrons via resonance, reducing the aldehyde's electrophilicity compared to derivatives with electron-withdrawing groups (e.g., fluoromethyl ). This makes the compound less reactive toward nucleophiles like Grignard reagents but more stable under acidic conditions .

- Steric Hindrance : Bulky substituents like triisopropylsilyloxy or isopropyl shield the aldehyde, slowing reactions such as nucleophilic addition. In contrast, the methoxymethyl group offers minimal steric hindrance, allowing faster reactions.

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(Methoxymethyl)cyclopropane-1-carbaldehyde typically involves:

- Cyclopropanation of appropriate precursors to form the cyclopropane ring.

- Introduction or protection of the methoxymethyl group (often as a methoxymethyl ether protecting group).

- Functional group transformations to install or reveal the aldehyde group on the cyclopropane ring.

Cyclopropanation Approaches

Cyclopropane rings can be formed via cyclopropanation of alkenes or vinyl compounds using carbenoid reagents or halide precursors under basic conditions.

One approach involves cyclopropanation of stilbene derivatives or vinyl triflates, followed by functional group manipulations to install the methoxymethyl and aldehyde groups. For example, in a study on cyclopropane analogs, cyclopropanation of stilbene was followed by demethylation and installation of a methoxymethyl protecting group on the phenol, then further coupling and deprotection steps to yield the target compounds.

Alternatively, reaction of methoxymethyl-substituted alkyl halides with cyclopropanecarbaldehyde under basic conditions can be used. Strong bases such as sodium hydride or potassium tert-butoxide facilitate the formation of the cyclopropane ring and substitution of the methoxymethyl group.

Methoxymethyl Group Installation and Protection

The methoxymethyl (MOM) group is commonly used as a protecting group for hydroxyl functionalities and can be introduced by reaction of phenols or alcohols with chloromethyl methyl ether or related reagents.

In the synthesis of cyclopropane derivatives, the MOM group is often installed after cyclopropanation to protect phenolic hydroxyls or to introduce the methoxymethyl substituent on the cyclopropane ring.

Deprotection of the MOM group is typically achieved under acidic conditions to reveal the free hydroxyl or aldehyde group as needed.

Aldehyde Functional Group Formation

The aldehyde group on the cyclopropane ring can be introduced by oxidation of the corresponding alcohol or by direct formylation reactions.

In some synthetic sequences, aldehydes are obtained by oxidation of primary alcohol intermediates using reagents such as PCC (pyridinium chlorochromate), Dess-Martin periodinane, or Swern oxidation.

Alternatively, direct oxidation of cyclopropyl methyl intermediates or selective hydrolysis of protected intermediates can yield the aldehyde functionality.

Representative Preparation Method (Based on Literature)

| Step | Reaction | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Cyclopropanation of vinyl precursor (e.g., stilbene derivative) | Carbenoid reagent (e.g., Simmons-Smith), Zn-Cu, CH2I2, or halide + base | Moderate to good yields (~40-60%) |

| 2 | Installation of methoxymethyl protecting group | Reaction with chloromethyl methyl ether or MOM-Cl, base (e.g., DIPEA), solvent (e.g., dichloromethane) | High yields, protects phenol or alcohol |

| 3 | Functional group transformation to aldehyde | Oxidation of alcohol intermediate using PCC or Swern oxidation | Yields vary, typically 70-85% |

| 4 | Deprotection (if needed) | Acidic conditions (e.g., dilute HCl) | Clean removal of MOM group |

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, especially for cyclopropanation steps that can be hazardous or require strict control.

Purification techniques such as distillation, recrystallization, and chromatography are used to isolate the pure aldehyde product.

Reaction conditions are optimized to use readily available and inexpensive starting materials such as methacrylic acid derivatives, halides, or vinyl precursors.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation | Reaction of vinyl or alkene precursors with carbenoid reagents or halides + base | Zn-Cu/CH2I2 (Simmons-Smith), or halide + NaH/Kt-BuO | Efficient ring formation, moderate yields | Requires careful control, sensitive reagents |

| Methoxymethyl Group Installation | Protection of hydroxyl groups or direct substitution | MOM-Cl, base, organic solvent | Protects reactive groups, improves solubility | Additional steps for protection/deprotection |

| Aldehyde Formation | Oxidation of alcohol intermediates or direct formylation | PCC, Swern oxidation, or selective hydrolysis | High selectivity for aldehyde | Sensitive to overoxidation |

| Purification | Chromatography, distillation, crystallization | Silica gel, solvent systems | High purity product | Time-consuming, solvent use |

Research Findings and Analytical Data

The purity of synthesized this compound is typically confirmed by 1H NMR and 13C NMR spectroscopy , showing characteristic chemical shifts for the cyclopropane ring protons and aldehyde proton (~9-10 ppm).

Mass spectrometry (HRMS) confirms molecular weight and molecular formula.

Infrared spectroscopy (IR) shows a strong aldehyde C=O stretch near 1700 cm⁻¹.

Yields reported in literature for multi-step syntheses range from 40% to 75%, depending on starting materials and purification methods.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for ring protons) and aldehyde proton (δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation in hexane/EtOAc .

How does the methoxymethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question

The methoxymethyl group:

- Steric Effects : Hinders nucleophile access to the aldehyde, reducing reaction rates. Use bulky nucleophiles (e.g., Grignard reagents) with THF as a solvent to enhance selectivity .

- Electronic Effects : The electron-donating methoxy group stabilizes transition states in aldol condensations. Optimize pH (e.g., 8–10) for enolate formation .

Experimental Design : - Compare reaction kinetics with/without methoxymethyl substituents using UV-Vis or in-situ IR monitoring .

What are the potential biological applications of this compound, and how can its activity be validated?

Basic Research Question

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC assays) .

- Anti-inflammatory Studies : Measure COX-2 inhibition using ELISA kits and compare to NSAIDs like ibuprofen .

Validation Steps : - Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

What computational methods are suitable for predicting the stereochemical outcomes of reactions involving this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict enantioselectivity (e.g., B3LYP/6-31G* basis set) .

- MD Simulations : Study solvent effects on reaction pathways (e.g., explicit water models in GROMACS) .

Data Interpretation : - Compare computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to validate models .

How can researchers mitigate challenges posed by the cyclopropane ring’s strain in synthetic applications?

Advanced Research Question

- Ring-Stabilizing Strategies :

- Use electron-withdrawing groups (e.g., aldehydes) to delocalize ring strain .

- Avoid strong acids/bases; opt for mild conditions (e.g., pH 6–8 in aqueous reactions) .

Case Study :

- In Diels-Alder reactions, employ Lewis acids (e.g., BF₃·Et₂O) to stabilize strained intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.